molecular formula C22H23N3O3 B3303339 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide CAS No. 920345-13-7

3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide

Cat. No.: B3303339
CAS No.: 920345-13-7
M. Wt: 377.4 g/mol
InChI Key: VDTFQYQIIOBURN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.

    Synthesis of the Phenylpyridazinyl Intermediate: The phenylpyridazinyl intermediate is synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the phenylpyridazinyl intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under mild conditions using reagents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylpyridazinyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamine.

    Substitution: Formation of brominated derivatives of the phenylpyridazinyl group.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers study this compound to understand its interactions with enzymes and receptors, which could lead to the discovery of new biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the phenylpyridazinyl group could interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide
  • 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamine
  • 3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanol

Uniqueness

3-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide is unique due to its combination of a methoxyphenyl group and a phenylpyridazinyl group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Biological Activity

3-(4-Methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}propanamide, also known by its CAS number 920345-13-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C22H23N3O3, with a molecular weight of 377.4363 g/mol. The structure includes a methoxyphenyl group and a phenylpyridazinyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and pyridazinyl groups suggests that it may modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects in various diseases.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Kynurenine Monooxygenase Inhibition : A related class of compounds has been identified as potent inhibitors of kynurenine monooxygenase (KMO), an enzyme involved in the kynurenine pathway implicated in neurodegenerative diseases such as Huntington's disease. These compounds have shown promise in improving cognitive function and neuroprotection in animal models .
  • Anticancer Activity : Pyridazine derivatives have been evaluated for their anticancer properties, targeting specific kinases involved in cancer progression. The structural components of this compound may contribute to similar anticancer effects through modulation of signaling pathways .

Case Studies

Several studies have explored the pharmacological effects of compounds structurally related to this compound:

  • Huntington's Disease Model : In a study involving R6/2 mice, a related KMO inhibitor demonstrated significant neuroprotective effects by increasing levels of kynurenic acid while decreasing levels of neurotoxic metabolites. This suggests that compounds with similar structures could serve as potential therapeutic agents for Huntington's disease .
  • Anticancer Trials : Novel pyridazine derivatives were synthesized and tested for their ability to inhibit specific cancer cell lines. Results indicated that these compounds effectively reduced cell viability and induced apoptosis in targeted cancer cells, highlighting their potential as anticancer agents .

Data Tables

Property Value
IUPAC NameThis compound
CAS Number920345-13-7
Molecular FormulaC22H23N3O3
Molecular Weight377.4363 g/mol
Biological Activity Description
KMO InhibitionPotential therapeutic target for neurodegenerative diseases
Anticancer ActivityInduces apoptosis in cancer cells

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-10-7-17(8-11-19)9-13-21(26)23-15-16-28-22-14-12-20(24-25-22)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTFQYQIIOBURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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